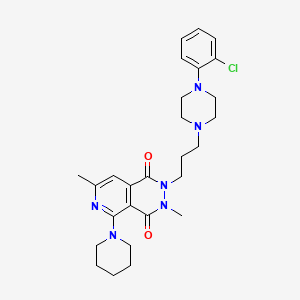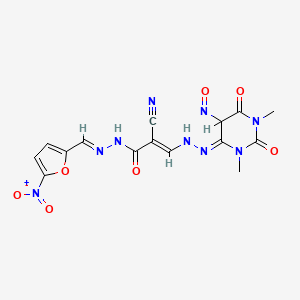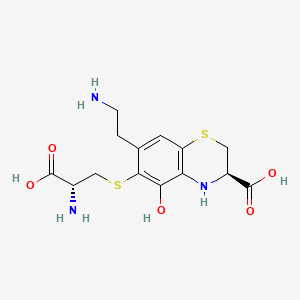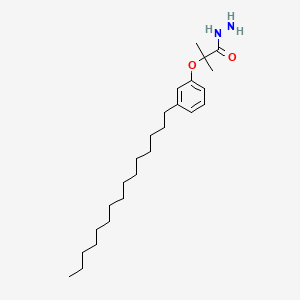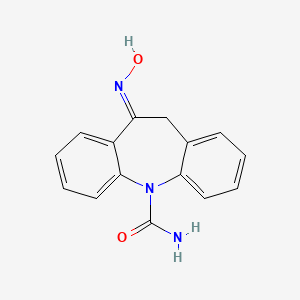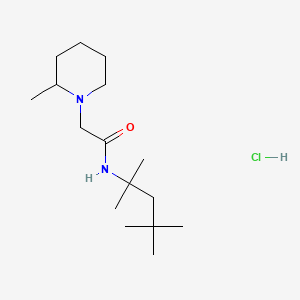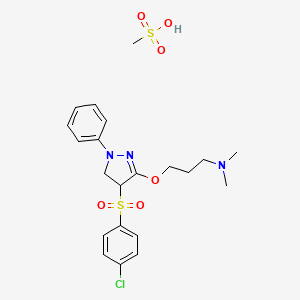
3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the chlorophenyl and sulphonyl groups. The final steps involve the attachment of the propyl(dimethyl)ammonium group and the methanesulphonate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenylsulfonyl derivatives: Compounds with similar sulfonyl groups.
Pyrazole derivatives: Compounds containing the pyrazole ring structure.
Ammonium salts: Compounds with similar ammonium groups.
Uniqueness
3-((4-((4-Chlorophenyl)sulphonyl)-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)oxy)propyl(dimethyl)ammonium methanesulphonate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
97158-45-7 |
|---|---|
Fórmula molecular |
C21H28ClN3O6S2 |
Peso molecular |
518.0 g/mol |
Nombre IUPAC |
3-[[4-(4-chlorophenyl)sulfonyl-2-phenyl-3,4-dihydropyrazol-5-yl]oxy]-N,N-dimethylpropan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C20H24ClN3O3S.CH4O3S/c1-23(2)13-6-14-27-20-19(15-24(22-20)17-7-4-3-5-8-17)28(25,26)18-11-9-16(21)10-12-18;1-5(2,3)4/h3-5,7-12,19H,6,13-15H2,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
WORIVDLKTGNAQV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=NN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


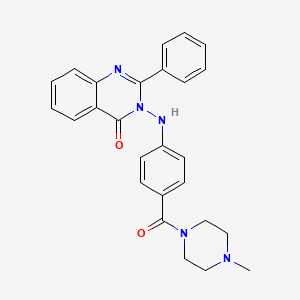
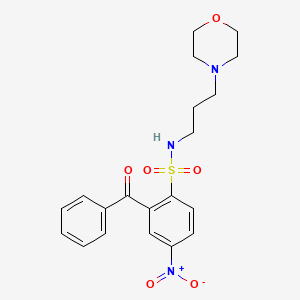
![2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine](/img/structure/B12725508.png)
![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
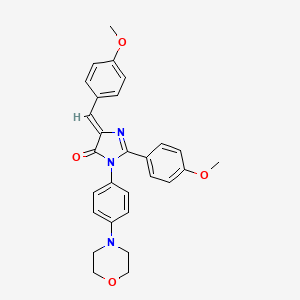
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)
